molecular formula C10H24O3Si B1612322 tert-Butyl(triethoxy)silane CAS No. 993-66-8

tert-Butyl(triethoxy)silane

Cat. No.: B1612322
CAS No.: 993-66-8
M. Wt: 220.38 g/mol
InChI Key: ASEHKQZNVUOPRW-UHFFFAOYSA-N
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Description

tert-Butyl(triethoxy)silane is an organosilicon compound with the chemical formula C10H24O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a tert-butyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This unique structure imparts specific chemical properties and reactivity to the compound.

Mechanism of Action

Target of Action

Tert-Butyl(triethoxy)silane is primarily used as a silane coupling agent . It interacts with various substrates, including nano-TiO2, and plays a role in initiating polymerization .

Mode of Action

The compound interacts with its targets through a process known as co-metabolism . It is synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The resulting reagent exhibits the characteristics of both a coupling agent and an initiator .

Biochemical Pathways

The tert-butyl group, a component of this compound, has unique reactivity patterns that are utilized in various chemical transformations . It plays a significant role in biosynthetic and biodegradation pathways .

Pharmacokinetics

The compound’s thermokinetics have been investigated, including its thermal stability, decomposition constants (kd), activation energy (ea), the heat of decomposition (δh), and pre-exponential factor (ad) .

Result of Action

The application of this compound in modifying nano-TiO2 and initiating polymerization has been studied . The structures of the products resulting from these processes were verified by XPS, FT-IR . The results indicated that the new reagent had the characteristics of a coupling agent and initiator .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the number of carbons present in the n-alkane substrate significantly influences the degradation rate of MTBE and accumulation of tert-butyl alcohol (TBA) . Furthermore, the efficiency of MTBE degradation by Acinetobacter sp. strain SL3 did not show an obvious decrease after nine rounds of MTBE replenishment ranging from 0.1–0.5 mmol L−1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(triethoxy)silane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions and yields this compound as the primary product.

Another method involves the hydrosilylation of isobutene with triethoxysilane. This reaction is catalyzed by platinum-based catalysts and proceeds under moderate temperatures and pressures. The hydrosilylation process is efficient and provides high yields of this compound.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale hydrosilylation processes. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and consistent product quality. The industrial production methods are designed to minimize waste and optimize resource utilization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(triethoxy)silane undergoes various chemical reactions, including:

    Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Oxidation: The conversion of silicon-hydrogen bonds to silicon-oxygen bonds.

    Substitution: The replacement of ethoxy groups with other functional groups.

Common Reagents and Conditions

    Hydrosilylation: Catalyzed by platinum or rhodium complexes, typically conducted at moderate temperatures (50-100°C).

    Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids, performed under mild conditions.

    Substitution: Involves nucleophiles such as amines or alcohols, often carried out in the presence of a base.

Major Products Formed

    Hydrosilylation: Produces organosilicon compounds with various functional groups.

    Oxidation: Yields silanols or siloxanes.

    Substitution: Results in the formation of new organosilicon derivatives with different functional groups.

Scientific Research Applications

tert-Butyl(triethoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Comparison with Similar Compounds

Similar Compounds

    Triethoxysilane: Lacks the tert-butyl group, resulting in different reactivity and applications.

    (3-Aminopropyl)triethoxysilane: Contains an amino group, making it suitable for surface modification and bioconjugation.

    Phenyltriethoxysilane: Features a phenyl group, which imparts different chemical properties and uses.

Uniqueness

tert-Butyl(triethoxy)silane is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the compound’s stability. This makes it particularly useful in applications where stability and reactivity are crucial, such as in the synthesis of advanced materials and in industrial processes.

Properties

IUPAC Name

tert-butyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEHKQZNVUOPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C(C)(C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619569
Record name tert-Butyl(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

993-66-8
Record name tert-Butyl(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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